Comparative Physicochemical Properties: Impact on Solid-State and Pre-Formulation Behavior
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid exhibits a significantly lower melting point (200-202 °C) compared to the core indole-3-carboxylic acid (ICA) scaffold (232-234 °C) [1]. This depression of approximately 32 °C is a direct result of the N1-benzyl and C2-methyl substituents, which disrupt the intermolecular hydrogen-bonding network present in the crystal lattice of unsubstituted ICA . This difference is a quantifiable indicator of altered intermolecular forces, which can correlate with increased solubility and amorphous stability, key parameters in pre-formulation studies.
| Evidence Dimension | Melting Point (as a surrogate for solid-state interactions and solubility) |
|---|---|
| Target Compound Data | 200-202 °C |
| Comparator Or Baseline | Indole-3-carboxylic acid (ICA) [232-234 °C (dec.)] |
| Quantified Difference | ~ 32 °C lower melting point for the target compound |
| Conditions | Melting point determination via standard capillary method (vendor and literature data) |
Why This Matters
This difference is a critical QC parameter and a key indicator for scientists in medicinal chemistry and pre-formulation who are selecting a more complex scaffold with improved solubility and developability potential compared to the simple ICA core.
- [1] TCI Europe. Product Specification: Indole-3-carboxylic Acid. View Source
